![molecular formula C8H7N3 B096035 2-(1H-Imidazol-2-yl)pyridine CAS No. 18653-75-3](/img/structure/B96035.png)
2-(1H-Imidazol-2-yl)pyridine
Overview
Description
2-(1H-Imidazol-2-yl)pyridine is a chemical compound that has been used in the development of contrast agents to improve diagnostic accuracy . These agents are typically small, hydrophilic gadolinium (III) based chelates .
Synthesis Analysis
A series of 2-(1H-imidazol-2-yl)pyridine derivatives have been designed and synthesized . These compounds were screened for BRAF kinase inhibitory activity . Furthermore, a set of thirty-one (31) potent 2-(1H-imidazol-2-yl)pyridine derivatives was synthesized and biologically evaluated for BRAF kinase inhibitory activity . The reported compounds have shown remarkable biological activities against the A375 melanoma cell line .Molecular Structure Analysis
The molecular formula of 2-(1H-Imidazol-2-yl)pyridine is C8H7N3 . Its molecular weight is 145.16 g/mol . The InChI string is InChI=1S/C8H7N3/c1-2-4-9-7 (3-1)8-10-5-6-11-8/h1-6H, (H,10,11) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-(1H-Imidazol-2-yl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Imidazol-2-yl)pyridine include a molecular weight of 145.16 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has one rotatable bond count .Scientific Research Applications
Potential V600E-BRAF Inhibitors
2-(1H-Imidazol-2-yl)pyridine derivatives have been computationally evaluated as potential inhibitors of V600E-BRAF, a major protein target involved in various types of human cancers . The docking studies exhibited that these compounds have shown competing inhibition of V600E-BRAF kinase with vemurafenib at the active site and revealed better pharmacological properties based on Lipinski’s and Veber’s drug-likeness rules for oral bioavailability and ADMET properties .
High-Temperature Spin Crossover in Iron(II) Complexes
Iron(II) coordination compounds containing 2,6-bis(1H-imidazol-2-yl)pyridine have been synthesized and studied using various spectroscopy methods, as well as X-ray diffraction and static magnetic susceptibility methods . These complexes exhibit a high-temperature spin crossover, which is a property of interest in the field of materials science .
Key Component in Functional Molecules
Imidazoles, including 2-(1H-Imidazol-2-yl)pyridine, are key components to functional molecules that are used in a variety of everyday applications . They are often used in the synthesis of various heterocyclic compounds .
Interaction with DNA/HSA and Antitumor Activity
Some complexes containing 2-(1H-Imidazol-2-yl)pyridine have been found to interact with DNA and human serum albumin (HSA), showing potential antitumor activity . The results of gel electrophoresis experiments indicated that DNA was oxidatively cleaved by these complexes in a concentration-dependent manner .
Mechanism of Action
Target of Action
The primary target of 2-(1H-Imidazol-2-yl)pyridine is the V600E-BRAF kinase , a major protein involved in various types of human cancers . This kinase is responsible for the amplification of the MAPK pathway and is often observed in cancers, contributing to oncogenesis .
Mode of Action
2-(1H-Imidazol-2-yl)pyridine interacts with the V600E-BRAF kinase, showing better docking scores and favorable interactions . The compound competes with vemurafenib, an approved V600E-BRAF kinase inhibitor, at the active site . This interaction results in the inhibition of the kinase, thereby disrupting the MAPK pathway .
Biochemical Pathways
The primary biochemical pathway affected by 2-(1H-Imidazol-2-yl)pyridine is the MAPK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the V600E-BRAF kinase, the compound disrupts the MAPK pathway, potentially leading to the suppression of cancer cell growth .
Result of Action
The inhibition of the V600E-BRAF kinase by 2-(1H-Imidazol-2-yl)pyridine leads to the disruption of the MAPK pathway . This disruption can result in the suppression of cancer cell growth, thereby exhibiting antiproliferative activity .
properties
IUPAC Name |
2-(1H-imidazol-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUTTGMFUSMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343363 | |
Record name | 2-(1H-Imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-2-yl)pyridine | |
CAS RN |
18653-75-3 | |
Record name | 2-(1H-Imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Imidazol-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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